molecular formula C18H34O2 B12594002 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one CAS No. 651303-27-4

9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one

Cat. No.: B12594002
CAS No.: 651303-27-4
M. Wt: 282.5 g/mol
InChI Key: BMVHTHMOEZVPPN-UHFFFAOYSA-N
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Description

9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is an organic compound with the molecular formula C18H34O2 and a molecular weight of 282.461 g/mol It is characterized by a butyl group, a hydroxy group, and a methyl group attached to a tridecene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a tridecene derivative.

    Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

    Butyl Group Addition: The butyl group can be added via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride (NaH).

    Methyl Group Addition: The methyl group can be introduced through methylation reactions using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of alkyl halides or other substituted compounds

Scientific Research Applications

9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Butyl-9-hydroxy-7-methyltridec-6-EN-4-one is unique due to its specific combination of functional groups and structural features. The presence of the butyl, hydroxy, and methyl groups on the tridecene backbone imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

651303-27-4

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

9-butyl-9-hydroxy-7-methyltridec-6-en-4-one

InChI

InChI=1S/C18H34O2/c1-5-8-13-18(20,14-9-6-2)15-16(4)11-12-17(19)10-7-3/h11,20H,5-10,12-15H2,1-4H3

InChI Key

BMVHTHMOEZVPPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CC(=CCC(=O)CCC)C)O

Origin of Product

United States

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